molecular formula C27H36N4O2 B2433772 N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922092-95-3

N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No. B2433772
CAS RN: 922092-95-3
M. Wt: 448.611
InChI Key: BJWGKEUZBBINPA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Compounds with structures similar to "N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide" are often subjects of synthetic chemistry research, focusing on the synthesis of heterocyclic compounds. For instance, studies on the synthesis of substituted benzo[g]isoquinolines and azabenzo[a]fluoranthenes explore the formation of complex heterocycles that can have various applications, including the development of new materials or as intermediates in the synthesis of biologically active molecules (Prostakov, Torres, Varlamov, & Vasil'ev, 1979).

Medicinal Chemistry Applications

Compounds structurally related to the query compound are explored in medicinal chemistry for their potential therapeutic effects. Research on analogs of tetrahydroisoquinoline, for example, involves studying their potential as anticonvulsant agents, demonstrating the interest in these structures for drug discovery (Gitto, Caruso, Pagano, De Luca, Citraro, Russo, De Sarro, & Chimirri, 2006).

Analytical and Bioorganic Chemistry

Investigations into the metabolic pathways and the identification of metabolites of compounds with tetrahydroisoquinoline and piperidine structures offer insights into how these compounds are processed in biological systems, which is crucial for understanding their pharmacokinetics and interactions within the body (Umehara, Shirai, Iwatsubo, Noguchi, Usui, & Kamimura, 2009).

Material Science and Corrosion Inhibition

The structural motifs found in compounds like the one are also studied in materials science, particularly in the synthesis of compounds that can serve as corrosion inhibitors. This application demonstrates the versatility of these chemical structures beyond biomedical contexts, showing their potential in protecting metals against corrosion (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-19-9-11-23(16-20(19)2)29-27(33)26(32)28-18-25(31-14-5-4-6-15-31)22-10-12-24-21(17-22)8-7-13-30(24)3/h9-12,16-17,25H,4-8,13-15,18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWGKEUZBBINPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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